![molecular formula C11H22N2O B13173723 1-[2-(Aminomethyl)azepan-1-YL]-2-methylpropan-1-one](/img/structure/B13173723.png)
1-[2-(Aminomethyl)azepan-1-YL]-2-methylpropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(Aminomethyl)azepan-1-YL]-2-methylpropan-1-one is an organic compound with the molecular formula C11H22N2O It is a derivative of azepane, a seven-membered nitrogen-containing heterocycle
Méthodes De Préparation
The synthesis of 1-[2-(Aminomethyl)azepan-1-YL]-2-methylpropan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as azepane and 2-methylpropan-1-one.
Reaction Conditions: The azepane is first functionalized with an aminomethyl group. This can be achieved through a nucleophilic substitution reaction using formaldehyde and ammonium chloride under acidic conditions.
Final Step: The functionalized azepane is then reacted with 2-methylpropan-1-one in the presence of a suitable catalyst, such as a Lewis acid, to yield the final product.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.
Analyse Des Réactions Chimiques
1-[2-(Aminomethyl)azepan-1-YL]-2-methylpropan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form imines or enamines.
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-[2-(Aminomethyl)azepan-1-YL]-2-methylpropan-1-one has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound can be utilized in the development of novel polymers and materials with specific properties.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound can be used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of 1-[2-(Aminomethyl)azepan-1-YL]-2-methylpropan-1-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The aminomethyl group can form hydrogen bonds or electrostatic interactions with target molecules, influencing their function and signaling pathways.
Comparaison Avec Des Composés Similaires
1-[2-(Aminomethyl)azepan-1-YL]-2-methylpropan-1-one can be compared with other similar compounds, such as:
1-(Azepan-1-yl)-2-methylpropan-2-amine: This compound has a similar azepane core but differs in the substitution pattern, which can affect its reactivity and applications.
2-[4-(Aminomethyl)-1H-1,2,3-triazol-1-yl]-1-(azepan-1-yl)ethan-1-one:
1-[2-(Aminomethyl)azepan-1-yl]-2-(oxo-λ3-sulfanyl)ethanone: The presence of a sulfur atom introduces unique reactivity and potential biological activity.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both aminomethyl and ketone functional groups, which provide versatility in chemical reactions and applications.
Propriétés
Formule moléculaire |
C11H22N2O |
|---|---|
Poids moléculaire |
198.31 g/mol |
Nom IUPAC |
1-[2-(aminomethyl)azepan-1-yl]-2-methylpropan-1-one |
InChI |
InChI=1S/C11H22N2O/c1-9(2)11(14)13-7-5-3-4-6-10(13)8-12/h9-10H,3-8,12H2,1-2H3 |
Clé InChI |
YTNFUBDSDWWDRB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(=O)N1CCCCCC1CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


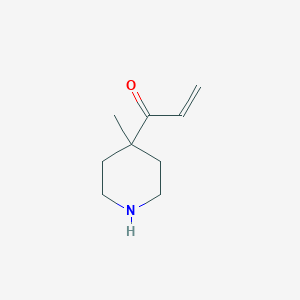
![N-[(5-ethyl-1,3-oxazol-2-yl)methyl]-N-methylpyrrolidin-3-amine](/img/structure/B13173646.png)
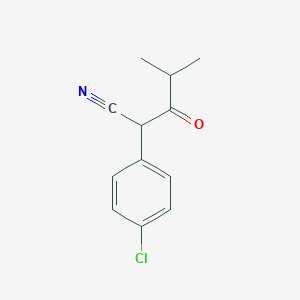
![1-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-methylcyclohexan-1-ol](/img/structure/B13173663.png)
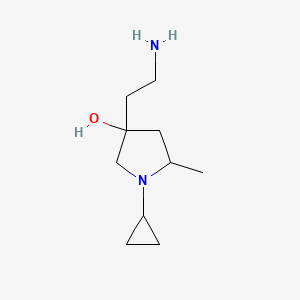
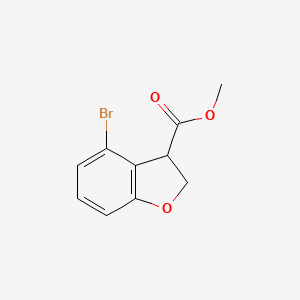

![1-[3-(Propan-2-yl)pyrrolidin-3-yl]ethan-1-one](/img/structure/B13173690.png)

![1-[4-(3-Azetidinyl)-1-piperazinyl]-2-methoxy-ethanone](/img/structure/B13173699.png)
![1-[(3R)-3-Aminopiperidin-1-yl]butan-1-one](/img/structure/B13173700.png)
![1-[4-Methoxy-2-(trifluoromethyl)phenyl]-2,2-dimethylpropan-1-ol](/img/structure/B13173707.png)
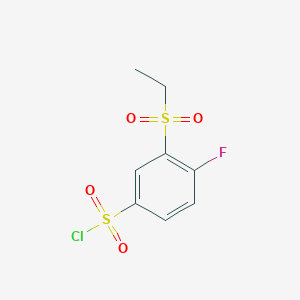
![Methyl (1R,3S,5R)-2-azabicyclo[3.1.0]hexane-3-carboxylate hydrochloride](/img/structure/B13173719.png)
